

# HSPA4 Mutations in Cancer: A Comparative Analysis Across Databases

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | HsAp4    |           |
| Cat. No.:            | B1576415 | Get Quote |

An in-depth analysis of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) mutations across various cancer types reveals significant variations in frequency and type, with potential implications for prognosis and therapeutic development. This guide synthesizes data from prominent cancer databases to provide a comparative overview for researchers, scientists, and drug development professionals.

Heat Shock Protein A4 (HSPA4), a member of the HSP70 subfamily, has emerged as a protein of interest in oncology due to its role in cellular stress response and protein folding, processes often hijacked by cancer cells to promote survival and growth.[1][2] A comprehensive examination of HSPA4 genetic alterations in cancer is crucial for understanding its role in tumorigenesis and for the development of targeted therapies.

# Frequency and Spectrum of HSPA4 Mutations in Pan-Cancer Analysis

Analysis of data from The Cancer Genome Atlas (TCGA) and other cancer genomics platforms reveals that HSPA4 mutations are present across a wide range of malignancies, albeit with varying frequencies.[1][3] Uterine Corpus Endometrial Carcinoma (UCEC) stands out with a notably high HSPA4 mutation frequency, exceeding 6%.[1] In many other cancers, the mutation rate is lower but still significant.

The predominant type of HSPA4 alteration observed is the missense mutation, which can lead to significant changes in the protein's structure and function, potentially conferring a selective



advantage to cancer cells.[1] Frameshift mutations have also been identified, particularly in gastric and colorectal cancers with microsatellite instability (MSI-H).[3][4] These mutations can lead to the production of a truncated, non-functional protein.

Below is a summary of HSPA4 mutation frequencies and types across selected cancer types, compiled from pan-cancer analyses.

| Cancer Type                                 | Mutation<br>Frequency (%) | Predominant<br>Mutation Type(s) | Data Source(s)      |
|---------------------------------------------|---------------------------|---------------------------------|---------------------|
| Uterine Corpus Endometrial Carcinoma (UCEC) | > 6%                      | Missense                        | TCGA, cBioPortal[1] |
| Stomach<br>Adenocarcinoma<br>(STAD)         | 1-3%                      | Missense, Frameshift            | TCGA, cBioPortal[3] |
| Colon<br>Adenocarcinoma<br>(COAD)           | 1-3%                      | Missense, Frameshift            | TCGA, cBioPortal[3] |
| Lung Adenocarcinoma<br>(LUAD)               | 1-2%                      | Missense                        | TCGA, cBioPortal[3] |
| Lung Squamous Cell<br>Carcinoma (LUSC)      | 1-2%                      | Missense                        | TCGA, cBioPortal[3] |
| Cutaneous Melanoma<br>(CMM)                 | ~3%                       | Not Specified                   | cBioPortal[5]       |
| Hepatocellular<br>Carcinoma (HCC)           | ~1.3%                     | Not Specified                   | cBioPortal[6][7]    |

# Functional and Prognostic Significance of HSPA4 Mutations

The functional consequences of HSPA4 mutations are a critical area of research. Missense mutations, the most common type, can alter the protein's chaperone activity, affecting protein



folding and cellular stress response pathways.[1] For instance, mutations at the R346Q/L locus have been observed in UCEC and stomach adenocarcinoma.[1]

From a prognostic standpoint, the impact of HSPA4 alterations appears to be context-dependent. In several cancers, including esophageal adenocarcinoma, liver hepatocellular carcinoma, and lung adenocarcinoma, elevated HSPA4 expression is correlated with diminished survival rates.[1][8] Conversely, in kidney renal clear cell carcinoma (KIRC), higher HSPA4 expression has been linked to a better prognosis.[1] The prognostic significance of specific HSPA4 mutations is an area requiring further investigation, as one study on cutaneous melanoma found no clear relationship between HSPA4 gene mutations and overall survival.[5]

### **HSPA4** in Cellular Signaling

HSPA4 is implicated in various cellular signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway is the Akt signaling pathway, which HSPA4 can regulate.[9] The diagram below illustrates a simplified representation of the HSPA4-Akt signaling axis.



Click to download full resolution via product page

Caption: Simplified HSPA4-Akt signaling pathway.

## Experimental Protocols for HSPA4 Mutation Analysis







The identification and characterization of HSPA4 mutations are primarily achieved through nucleic acid sequencing and functional assays. Below is a generalized workflow for such an analysis.





Click to download full resolution via product page

Caption: Workflow for HSPA4 mutation analysis.



#### **Detailed Methodologies:**

- 1. DNA Extraction and PCR Amplification: Genomic DNA is extracted from tumor and matched normal tissues using a commercial kit. The coding exons of the HSPA4 gene are then amplified using polymerase chain reaction (PCR) with primers designed to flank each exon.
- 2. DNA Sequencing:
- Sanger Sequencing: This method is suitable for analyzing a small number of samples or specific gene regions and is often used to validate findings from next-generation sequencing.
- Next-Generation Sequencing (NGS): For a comprehensive analysis, whole-exome or wholegenome sequencing is employed to identify all somatic mutations within the HSPA4 gene and across the entire genome.
- 3. Data Analysis: Sequencing data is aligned to the human reference genome. Somatic mutations are identified by comparing the tumor DNA sequence to the matched normal DNA sequence. The functional impact of identified missense mutations is predicted using bioinformatics tools such as SIFT and PolyPhen.
- 4. Functional Characterization of Mutations: To understand the biological consequences of identified HSPA4 mutations, site-directed mutagenesis is used to introduce specific mutations into a wild-type HSPA4 expression vector. These mutant constructs are then transfected into cancer cell lines to assess their effects on cellular processes such as proliferation, apoptosis, and drug resistance.

### Conclusion

The comparative analysis of HSPA4 mutations across various cancer databases highlights its potential as a biomarker and a therapeutic target. The high frequency of mutations in specific cancers like UCEC warrants further investigation into their clinical significance. A deeper understanding of the functional consequences of these mutations through detailed experimental validation will be crucial for the development of novel therapeutic strategies targeting HSPA4-driven malignancies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the potential of HSPA4: a comprehensive pan-cancer analysis of HSPA4 in diagnosis, prognosis, and immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comprehensive Pan-Cancer Analysis of Heat Shock Protein 110, 90, 70, and 60 Families [frontiersin.org]
- 4. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 5. dovepress.com [dovepress.com]
- 6. Significant correlation between HSPA4 and prognosis and immune regulation in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [HSPA4 Mutations in Cancer: A Comparative Analysis
  Across Databases]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1576415#comparative-analysis-of-hspa4-mutations-in-cancer-databases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com